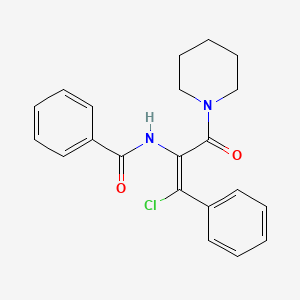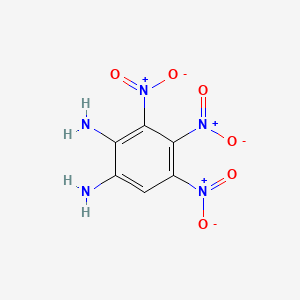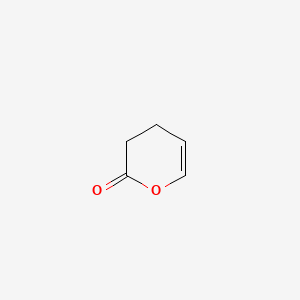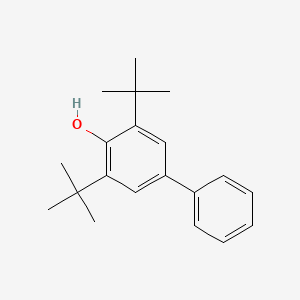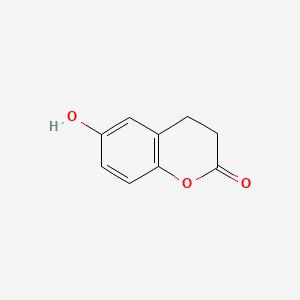
Chlorobis(pentafluorophenyl)borane
Overview
Description
Chlorobis(pentafluorophenyl)borane, with the chemical formula (C6F5)2BCl, is an organoboron compound known for its high Lewis acidity and unique reactivity. It is widely used in various chemical applications, particularly as a catalyst and in materials synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorobis(pentafluorophenyl)borane can be synthesized through the reaction of pentafluorophenyl lithium with boron trichloride. The reaction typically occurs in an inert solvent such as n-heptane at low temperatures (around -70°C) and is allowed to warm to room temperature over a period of time .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures to manage the reactivity of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorobis(pentafluorophenyl)borane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to its high Lewis acidity.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes as substrates, with the reaction occurring at room temperature or slightly elevated temperatures.
Electrophilic Substitution: Often involves nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydroboration: Produces organoboron compounds that can be further functionalized.
Electrophilic Substitution: Results in substituted borane derivatives.
Scientific Research Applications
Chlorobis(pentafluorophenyl)borane has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in olefin polymerization and other organic transformations.
Materials Synthesis: Employed in the synthesis of advanced materials due to its ability to incorporate Lewis acidic boron centers.
Frustrated Lewis Pairs: Utilized in the formation of frustrated Lewis pairs for small molecule activation and bond cleavage reactions.
Mechanism of Action
The mechanism of action of Chlorobis(pentafluorophenyl)borane primarily involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical transformations. The high Lewis acidity is attributed to the electron-withdrawing effects of the pentafluorophenyl groups, which stabilize the boron center and enhance its reactivity .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane (B(C6F5)3): Known for its high Lewis acidity and widespread use in catalysis.
Bis(pentafluorophenyl)borane (B(C6F5)2H): Similar in structure but with different reactivity due to the presence of a hydride instead of a chloride.
Uniqueness: Chlorobis(pentafluorophenyl)borane is unique due to its combination of high Lewis acidity and the presence of a chloride ligand, which allows for distinct reactivity patterns compared to other pentafluorophenylboranes .
Properties
IUPAC Name |
chloro-bis(2,3,4,5,6-pentafluorophenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGBGCBMXKWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BClF10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449866 | |
| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-03-8 | |
| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



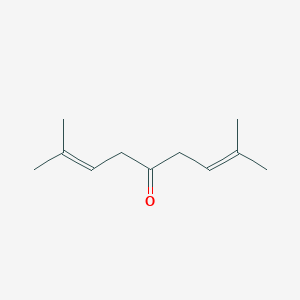
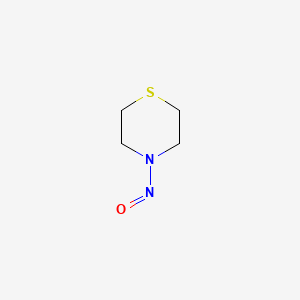
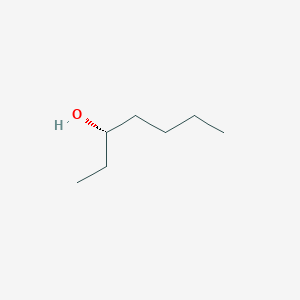
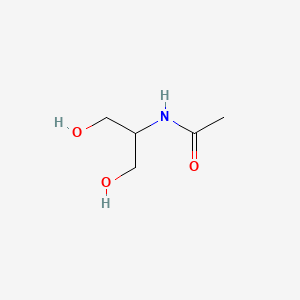
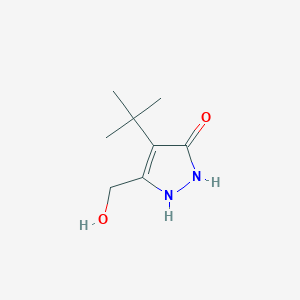
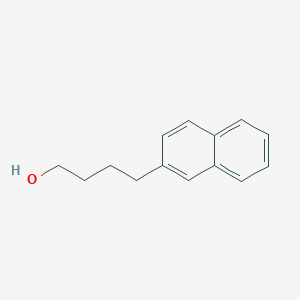
![8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B3050520.png)
